Ethanamine, 2,2'-((chloro(4,5-dihydro-2(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylene)bis(thio)bis-, trihydrochloride
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Overview
Description
Ethanamine, 2,2’-((chloro(4,5-dihydro-2(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylene)bis(thio)bis-, trihydrochloride is a complex organogermanium compound It features a unique structure that includes a naphthalenylmethyl group, an imidazole ring, and a germylene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, 2,2’-((chloro(4,5-dihydro-2(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylene)bis(thio)bis-, trihydrochloride typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving a diamine and a dicarbonyl compound under acidic conditions.
Attachment of the Naphthalenylmethyl Group: This step involves a Friedel-Crafts alkylation reaction where the naphthalenylmethyl group is introduced to the imidazole ring.
Introduction of the Germylene Core: The germylene core is incorporated through a reaction with a suitable germanium precursor, such as germanium tetrachloride, under controlled conditions.
Formation of the Bis(thio) Linkage: The bis(thio) linkage is formed by reacting the intermediate with a thiol compound.
Final Chlorination and Hydrochloride Formation: The final step involves chlorination and conversion to the trihydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethanamine, 2,2’-((chloro(4,5-dihydro-2(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylene)bis(thio)bis-, trihydrochloride can undergo oxidation reactions, particularly at the sulfur atoms in the bis(thio) linkage.
Reduction: The compound can be reduced, especially at the imidazole ring and the germylene core.
Substitution: Substitution reactions can occur at the chloro group, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild conditions.
Major Products
Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.
Reduction: Reduced forms with altered oxidation states of germanium and imidazole.
Substitution: Substituted derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
Ethanamine, 2,2’-((chloro(4,5-dihydro-2(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylene)bis(thio)bis-, trihydrochloride has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other organogermanium compounds and studying their properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of Ethanamine, 2,2’-((chloro(4,5-dihydro-2(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylene)bis(thio)bis-, trihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating their activity and leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- Ethanamine, 2,2’-((chloro(4,5-dihydro-2(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylene)bis(thio)bis-, dihydrochloride
- Ethanamine, 2,2’-((chloro(4,5-dihydro-2(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylene)bis(thio)bis-, monohydrochloride
Uniqueness
Ethanamine, 2,2’-((chloro(4,5-dihydro-2(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylene)bis(thio)bis-, trihydrochloride is unique due to its trihydrochloride form, which may confer different solubility, stability, and reactivity properties compared to its dihydrochloride and monohydrochloride counterparts. This uniqueness can influence its applications and effectiveness in various fields.
Properties
CAS No. |
153714-94-4 |
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Molecular Formula |
C18H28Cl4GeN4S2 |
Molecular Weight |
579.0 g/mol |
IUPAC Name |
2-[2-aminoethylsulfanyl-chloro-[2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazol-1-yl]germyl]sulfanylethanamine;trihydrochloride |
InChI |
InChI=1S/C18H25ClGeN4S2.3ClH/c19-20(25-12-8-21,26-13-9-22)24-11-10-23-18(24)14-16-6-3-5-15-4-1-2-7-17(15)16;;;/h1-7H,8-14,21-22H2;3*1H |
InChI Key |
QERPOQJPJACZCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=N1)CC2=CC=CC3=CC=CC=C32)[Ge](SCCN)(SCCN)Cl.Cl.Cl.Cl |
Origin of Product |
United States |
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